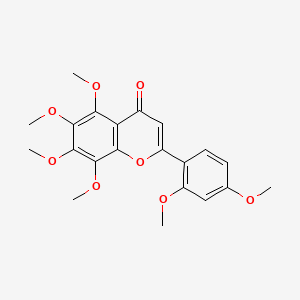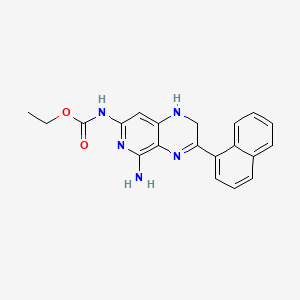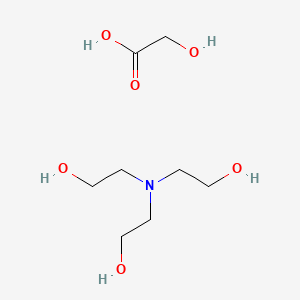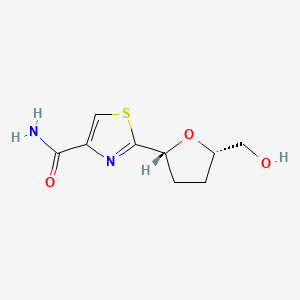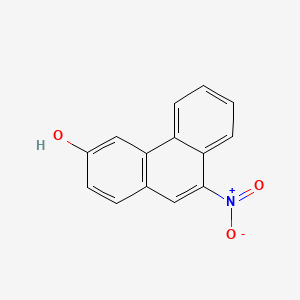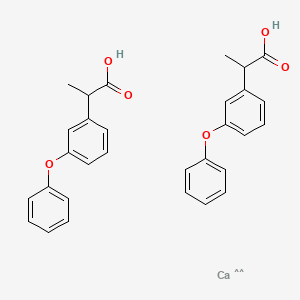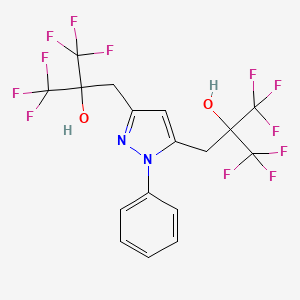
(2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bromophenyl group attached to an imidazo-benzothiazole core, with an acetic acid moiety. Its intricate structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo-benzothiazole core, followed by the introduction of the bromophenyl group and finally the acetic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
(2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research into its pharmacological properties aims to develop new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which (2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological functions. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid include other imidazo-benzothiazole derivatives with different substituents. Examples include:
- (2-(4-Chlorophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid
- (2-(4-Methylphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid
Uniqueness
What sets this compound apart is the presence of the bromophenyl group, which imparts unique reactivity and properties. This makes it particularly valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
81950-24-5 |
|---|---|
Formule moléculaire |
C17H11BrN2O2S |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
2-[2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazol-6-yl]acetic acid |
InChI |
InChI=1S/C17H11BrN2O2S/c18-12-4-2-11(3-5-12)13-9-20-14-6-1-10(8-16(21)22)7-15(14)23-17(20)19-13/h1-7,9H,8H2,(H,21,22) |
Clé InChI |
MUQXABCCEIRXSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)CC(=O)O)SC3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


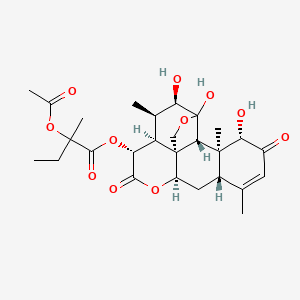
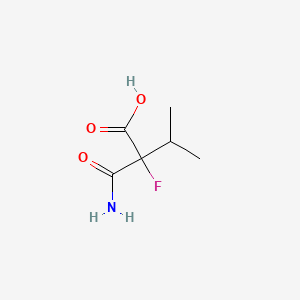

![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)
